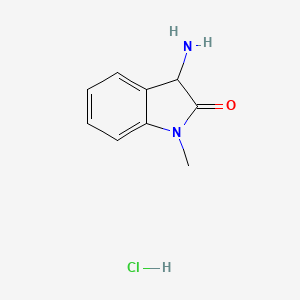

3-Amino-1-methylindolin-2-one hydrochloride

説明

特性

IUPAC Name |

3-amino-1-methyl-3H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-11-7-5-3-2-4-6(7)8(10)9(11)12;/h2-5,8H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSSMUMEQPEIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624637 | |

| Record name | 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161851-25-8 | |

| Record name | 2H-Indol-2-one, 3-amino-1,3-dihydro-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161851-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-1-methylindolin-2-one Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Significance of the 3-Aminooxindole Core

The indolin-2-one, or oxindole, skeleton is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of an amino group at the C-3 position, particularly in a quaternary center, creates a chiral center and provides a crucial vector for interacting with biological targets. These 3-substituted-3-aminooxindoles are versatile building blocks found in many biologically active compounds.[1] The hydrochloride salt of these amines, such as 3-Amino-1-methylindolin-2-one hydrochloride, is often utilized to enhance stability and improve handling characteristics, as the free bases can be prone to oxidative degradation.[2]

This technical guide offers a detailed exploration of this compound, providing researchers and drug development professionals with the essential chemical data and procedural insights necessary for its effective use in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation strategies.

Core Chemical Identity

The foundational identity of this compound is established by its molecular structure and associated identifiers.

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| Synonyms | 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride | [3] |

| CAS Number | 161851-25-8 | [3][4] |

| Molecular Formula | C₉H₁₁ClN₂O | [3][4] |

| Molecular Weight | 198.65 g/mol | [3] |

| SMILES | CN1C2=CC=CC=C2C(C1=O)N.Cl | [3] |

| InChI | InChI=1S/C9H10N2O.ClH/c1-11-7-5-3-2-4-6(7)8(10)9(11)12;/h2-5,8H,10H2,1H3;1H | [3] |

The free base, 3-Amino-1-methylindolin-2-one, has the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[3]

Physical Characteristics

Qualitative descriptions for a similar compound, 3-aminoindole hydrochloride, suggest it is a hygroscopic solid.[6] It is reasonable to assume that this compound may exhibit similar properties.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature.[6] However, for the related 3-aminoindole hydrochloride, qualitative solubility is described as "slightly soluble" in Dimethyl Sulfoxide (DMSO) and Methanol.[6] It is anticipated that the hydrochloride salt form will exhibit improved solubility in polar protic solvents compared to the free base.

Experimental Protocol for Solubility Determination:

A standardized equilibrium solubility determination is crucial for formulation and reaction condition optimization.

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, acetonitrile).

-

Sample Preparation: Add an excess of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

Synthesis and Characterization

The synthesis of 3-aminooxindoles is a topic of significant interest in organic chemistry, with various methodologies developed to access this important scaffold.[1]

General Synthetic Strategies

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, general strategies for the synthesis of related 3-aminooxindoles provide a strong foundation for its preparation. A common approach involves the α-amination of 3-substituted 2-oxindoles.[7]

A plausible synthetic route, depicted below, would involve the formation of an intermediate that can be subsequently aminated and converted to the hydrochloride salt.

Figure 1: A plausible synthetic pathway for this compound.

Illustrative Experimental Protocol (Hypothetical):

This protocol is based on general methods for the synthesis of similar compounds and should be optimized for the specific target molecule.

-

Formation of 1-Methyl-3-(hydroxyimino)indolin-2-one: To a solution of 1-methylisatin in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction and isolate the product by filtration.

-

Reduction to 3-Amino-1-methylindolin-2-one: Dissolve the 1-methyl-3-(hydroxyimino)indolin-2-one in a suitable solvent (e.g., acetic acid). Add a reducing agent, such as zinc dust or perform catalytic hydrogenation (e.g., H₂/Pd-C). Monitor the reaction by TLC. After completion, filter the catalyst and neutralize the solution. Extract the product with an organic solvent.

-

Formation of the Hydrochloride Salt: Dissolve the crude 3-Amino-1-methylindolin-2-one in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt should precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Spectroscopic Characterization

While specific spectra for this compound were not found, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group, multiplets for the aromatic protons on the benzene ring, a singlet for the proton at the C-3 position, and a broad singlet for the amine protons (which may exchange with D₂O). The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the carbon at the C-3 position.

-

FTIR: The spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the lactam, C-N stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 162.19) and fragmentation patterns characteristic of the indolinone structure.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the amino group and the lactam functionality within the oxindole core.

Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

These reactions allow for the facile introduction of a wide range of substituents at the 3-position, making this compound a valuable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Stability

The free base of 3-aminoindoles can be unstable and susceptible to oxidation.[2] The formation of the hydrochloride salt significantly enhances the stability by protonating the basic amino group, making it less prone to oxidation. However, the compound may still be sensitive to strong bases, which would regenerate the less stable free amine. It is also advisable to store the compound under an inert atmosphere to minimize degradation.[3]

Applications in Drug Discovery and Development

The 3-substituted indolin-2-one scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing potent biological activities.[2][6]

Kinase Inhibition

A significant number of 3-substituted indolin-2-one derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[6][8] The amino group at the C-3 position can serve as a key hydrogen bond donor or acceptor, or as a point for further derivatization to optimize binding to the kinase active site.

Other Therapeutic Areas

Derivatives of the 3-aminooxindole core have also been investigated for a range of other therapeutic applications, including as anticonvulsants and anxiolytics.[9] The ability to readily modify the amino group allows for the fine-tuning of the molecule's properties to target different biological pathways.

Figure 2: Medicinal chemistry applications stemming from the derivatization of the 3-amino group.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound was not found, a supplier indicates that it is classified with the GHS hazard statement H301 (Toxic if swallowed).[3] For the related compound 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride, the following GHS hazard statements are listed: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10]

Recommended Handling Procedures

Based on the potential hazards, the following handling procedures are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Hygiene: Wash hands thoroughly after handling.

Storage

It is recommended to store this compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[3][4]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its 3-aminooxindole core provides a versatile platform for the synthesis of diverse compound libraries. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, along with general procedures for its synthesis, handling, and application. Further experimental characterization of this compound would be a valuable contribution to the field.

References

- Molecules. (2023).

- PubMed Central (PMC). (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 487-498.

- Google Patents. (1986).

- International Journal of Pharmaceutical Sciences. (2026). SYNTHESIS AND EVALUATION OF NEW BIS ISATIN MANNICH BASE DERIVATIVES AGAINST ANTIBACTERIAL ACTIVITY. 4(1), 2865-2878.

-

ChemSynthesis. (2025). 3-amino-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

-

ChemSynthesis. (2025). 3-amino-1-hydroxy-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride. Retrieved from [Link]

- PubMed Central (PMC). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.

- PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties.

- Organic & Biomolecular Chemistry. (n.d.).

- RSC Advances. (2023).

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al.

- IJRAR.org. (n.d.). INVESTIGATION OF THE REACTION OF 1, 3- DIHYDRO-3- (2-PHENYL-2-OXOETHYLIDENE) -INDOL-2(H) -.

- PubMed Central (PMC). (n.d.). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling.

- International Journal of Pharmaceutical Sciences. (2026). Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. 4(1), 2865-2878.

- PubMed. (2010). catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex.

Sources

- 1. Recent advances in the catalytic synthesis of 3-aminooxindoles: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | C9H10N2O | CID 16394759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facile and general synthesis of quaternary 3-aminooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly enantioselective synthesis of 3-amino-2-oxindole derivatives: catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and discovery of novel oxindoles bearing 3-heterocycles as species-specific and combinatorial agents in eradicating Staphylococcus species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

Navigating the Uncharted: A Technical Guide to Elucidating the Mechanism of Action of 3-Amino-1-methylindolin-2-one hydrochloride

Preamble: Embracing the Scientific Frontier

In the landscape of drug discovery and molecular biology, we often encounter compounds with known structures but enigmatic biological functions. 3-Amino-1-methylindolin-2-one hydrochloride presents such a case. While its chemical identity is established, a comprehensive public-domain understanding of its mechanism of action remains largely uncharted territory. This guide, therefore, deviates from a conventional whitepaper. Instead, it serves as a strategic manual for the discerning researcher, offering a structured, experience-driven approach to systematically uncover the pharmacological fingerprint of this molecule. We will leverage established principles from structurally related compounds to formulate hypotheses and detail the rigorous experimental cascades required to test them.

Section 1: The Known Knowns - Physicochemical Characterization

Before delving into its biological activity, a firm grasp of the molecule's fundamental properties is paramount. 3-Amino-1-methylindolin-2-one is a small molecule belonging to the indolin-2-one class.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| IUPAC Name | 3-amino-1-methyl-3H-indol-2-one | [1] |

| CAS Number | 161851-25-8 (hydrochloride) | [2] |

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This structural relationship provides our first logical leap toward hypothesizing its potential mechanisms of action.

Section 2: The Known Unknowns - Formulating a Mechanistic Hypothesis

The indolin-2-one core is famously present in a class of drugs known as receptor tyrosine kinase (RTK) inhibitors.[3][4][5] These drugs have demonstrated significant anti-angiogenic and anti-tumor properties.[3][4] For instance, Sunitinib, a multi-RTK inhibitor, features a substituted indolin-2-one ring and is a cornerstone in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] The core hypothesis, therefore, is that This compound may function as an inhibitor of one or more protein kinases, particularly RTKs.

A secondary, albeit less direct, line of inquiry stems from other isoindoline-containing drugs. For example, some immunomodulatory drugs (IMiDs) with an isoindoline core target the protein cereblon.[6] Additionally, some non-steroidal anti-inflammatory drugs (NSAIDs) also contain this structural motif and function by inhibiting cyclooxygenase (COX) enzymes.[6] While the immediate structure of our compound of interest is more akin to RTK inhibitors, these alternative mechanisms should be considered in a comprehensive screening strategy.

Section 3: A Roadmap for Discovery - Experimental Workflows

Herein, we outline a multi-tiered experimental approach to systematically investigate the mechanism of action of this compound.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to identify any observable biological effects of the compound. This is crucial for guiding more targeted downstream experiments.

Experimental Protocol: High-Content Cellular Viability and Proliferation Assay

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines representing various tissue origins (e.g., A549 - lung, MCF-7 - breast, U87 MG - glioblastoma, HCT116 - colon).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution series (e.g., from 100 µM to 1 nM).

-

Cell Seeding: Seed the selected cell lines in 96-well or 384-well microplates at an appropriate density to ensure logarithmic growth during the experiment.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with the serial dilutions of the compound. Include a vehicle-only control and a positive control (e.g., a known cytotoxic agent like staurosporine).

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

Viability Assessment: Utilize a colorimetric or fluorometric assay to assess cell viability. A common choice is the MTT assay, which measures metabolic activity.

-

Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Caption: Tier 2 Workflow for Target Identification and Validation.

Tier 3: Elucidating the Downstream Signaling Cascade

Once a primary target is validated, the final step is to map the downstream cellular consequences of its inhibition.

Experimental Protocol: Phospho-Proteomic Analysis

-

Cell Treatment: Treat a sensitive cell line with this compound at a concentration near its IC50. Include a vehicle control.

-

Lysate Preparation and Digestion: Lyse the cells and digest the proteins into peptides.

-

Phosphopeptide Enrichment: Use titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use bioinformatics software to identify and quantify changes in the phosphoproteome between the treated and control samples. This will reveal the signaling pathways that are modulated by the compound.

Section 4: Synthesis and Concluding Remarks

The journey to elucidate the mechanism of action of a novel compound is a systematic process of hypothesis generation and rigorous experimental validation. For this compound, its structural similarity to known RTK inhibitors provides a strong starting point. The proposed multi-tiered approach, from broad phenotypic screening to deep phospho-proteomic analysis, offers a robust framework for any research team to undertake this scientific endeavor. The insights gained will not only illuminate the function of this specific molecule but also contribute to the broader understanding of the therapeutic potential of the indolin-2-one scaffold.

References

- US4564677A - Preparation of N-amino compounds.

- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules.

- 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. PubChem.

- This compound. BLD Pharm.

- Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. MDPI.

- Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed.

Sources

- 1. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | C9H10N2O | CID 16394759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 161851-25-8|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

A Comprehensive Technical Guide to the Solubility of 3-Amino-1-methylindolin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-1-methylindolin-2-one hydrochloride is a molecule of interest in pharmaceutical research and development. A thorough understanding of its solubility is paramount for formulation development, bioavailability, and overall therapeutic efficacy. This in-depth technical guide, designed for the experienced researcher, moves beyond a simple recitation of data. Instead, it provides a foundational understanding of the physicochemical principles governing the solubility of this hydrochloride salt and offers detailed, field-proven protocols for its empirical determination. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this guide empowers researchers to generate reliable and reproducible solubility profiles. We will delve into the theoretical underpinnings of solubility for ionizable compounds, present step-by-step methodologies for both thermodynamic and kinetic solubility assessment, and discuss the critical aspects of stability and analytical quantification.

Physicochemical Characterization: The Foundation of Solubility

A comprehensive understanding of a compound's intrinsic properties is the first step in predicting and interpreting its solubility behavior.

Structure and Properties:

-

IUPAC Name: 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride

-

Molecular Formula: C₉H₁₁ClN₂O[1]

-

Molecular Weight: 198.65 g/mol [1]

-

CAS Number: 161851-25-8[1]

-

Free Base Molecular Formula: C₉H₁₀N₂O[2]

-

Free Base Molecular Weight: 162.19 g/mol [2]

The hydrochloride salt form is utilized to enhance the stability and aqueous solubility of the parent molecule, a common strategy for amine-containing active pharmaceutical ingredients (APIs).[3] The presence of the ionizable amino group is the primary determinant of its pH-dependent solubility.

Theoretical Framework for Solubility of an Amine Hydrochloride Salt

The dissolution of this compound in aqueous media is governed by several key equilibria. As a salt of a weak base, its solubility is intrinsically linked to the pH of the medium.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The solubility of a basic compound increases as the pH of the solution drops below its pKa. In the case of this compound, the equilibrium between the ionized (protonated) and non-ionized (free base) forms dictates the overall solubility. The protonated form is significantly more soluble in aqueous solutions. Basic salts are generally more soluble in acidic solutions and less soluble in basic solutions.[4]

The Common Ion Effect

A critical consideration for hydrochloride salts is the common ion effect.[5][6] The presence of chloride ions from other sources (e.g., in physiological fluids or buffered media like simulated gastric fluid) can suppress the dissolution of the hydrochloride salt, leading to a decrease in solubility.[5][6][7][8][9] This phenomenon is a direct consequence of Le Châtelier's principle.[5][6]

Experimental Determination of Solubility: Protocols and Best Practices

Given the lack of specific solubility data in the public domain, the following protocols provide a robust framework for its determination.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation of Solvents: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions) and relevant organic solvents (e.g., methanol, ethanol, DMSO).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (typically 24-48 hours) to reach equilibrium.[11][12] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[11]

-

Phase Separation: Allow the samples to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the undissolved solid to sediment. Alternatively, centrifugation can be used.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV (see Section 4).

Causality Behind Experimental Choices:

-

Sealed containers prevent solvent evaporation, which would alter the concentration.

-

Constant temperature is critical as solubility is temperature-dependent.

-

Prolonged agitation ensures that the system reaches a true thermodynamic equilibrium.

-

Careful sampling of the supernatant avoids contamination with undissolved solid particles, which would lead to an overestimation of solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound, initially dissolved in a high-solubility solvent like DMSO, precipitates when diluted into an aqueous buffer. This is often a high-throughput screening method.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target aqueous buffer.

-

Precipitation Monitoring: Incubate the plate at a controlled temperature and monitor for the formation of precipitate over a set period (e.g., 2, 18, or 24 hours). This can be done visually or using automated plate readers that measure turbidity.

-

Quantification: The highest concentration that remains clear is reported as the kinetic solubility.

Expertise & Experience: Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state before precipitation occurs. This method is useful for early-stage drug discovery to quickly flag compounds with very poor solubility characteristics.

Potentiometric Titration for Solubility Profiling

Potentiometric titration can be an efficient method to determine the pH-solubility profile of an ionizable compound.[1][13][14][15]

Protocol:

-

Sample Suspension: Create a suspension of the compound in water.

-

Titration: Titrate the suspension with a standardized acid (e.g., HCl) or base (e.g., NaOH).[15]

-

pH Monitoring: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: The point at which the solid begins to dissolve or precipitate is identified by a change in the titration curve. This data can be used to calculate the intrinsic solubility and the pKa of the compound.

Analytical Quantification: A Validated HPLC-UV Method

A robust and validated analytical method is essential for accurately quantifying the concentration of dissolved this compound in the solubility experiments. A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended.

Method Parameters (Example):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometry at a wavelength of maximum absorbance for the compound.

-

Injection Volume: 10-20 µL

-

Quantification: Based on a calibration curve of known concentrations of the reference standard.

Method Validation: The HPLC method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16]

Stability Considerations: Forced Degradation Studies

Understanding the stability of this compound is crucial for interpreting solubility data and for formulation development. Forced degradation studies help to identify potential degradation pathways and products.

Stress Conditions:

-

Acidic: 0.1 M HCl at elevated temperature.

-

Basic: 0.1 M NaOH at elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat and in solution.

-

Photolytic: Exposure to UV light.

The degradation products should be characterized, and the analytical method must be shown to be stability-indicating, meaning it can separate the intact drug from its degradation products.[17] Unprotected 3-aminoindoles can be susceptible to oxidative dimerization.[3]

Data Presentation and Interpretation

Quantitative Solubility Data:

Since specific quantitative data is not publicly available, a template for presenting experimentally determined data is provided below.

| Solvent/Buffer (pH) | Temperature (°C) | Method | Solubility (mg/mL) |

| 0.1 M HCl (pH 1.2) | 25 | Shake-Flask | To be determined |

| Acetate Buffer (pH 4.5) | 25 | Shake-Flask | To be determined |

| Phosphate Buffer (pH 6.8) | 25 | Shake-Flask | To be determined |

| Phosphate Buffer (pH 7.4) | 25 | Shake-Flask | To be determined |

| Water | 25 | Shake-Flask | To be determined |

| Methanol | 25 | Shake-Flask | To be determined |

| Ethanol | 25 | Shake-Flask | To be determined |

| DMSO | 25 | Shake-Flask | To be determined |

Visualizations

Caption: Thermodynamic Solubility Determination Workflow.

Caption: Theoretical pH-Solubility Profile for an Amine Salt.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, detailed protocols for its determination. By employing the methodologies outlined herein—from the gold-standard shake-flask method to validated HPLC quantification—researchers can confidently generate the high-quality solubility data essential for advancing their drug development programs. A thorough understanding of the impact of pH and the common ion effect will be critical in interpreting these results and in formulating this compound for its intended therapeutic application.

References

-

U.S. National Library of Medicine. "Precaution on use of hydrochloride salts in pharmaceutical formulation." PubMed. [Link]

-

International Council for Harmonisation. "BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS." ICH M9 Guideline. 2019. [Link]

-

MatheO. "Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical." [Link]

-

Chemistry LibreTexts. "Common-Ion Effect in Solubility Equilibria." 2023. [Link]

-

Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." [Link]

-

ResearchGate. "HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs." 2020. [Link]

-

U.S. National Library of Medicine. "pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts." PubMed. [Link]

-

ResearchGate. "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality." 2016. [Link]

-

PubChem. "3-amino-1-methyl-1,3-dihydro-2H-indol-2-one." [Link]

-

MDPI. "Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets." 2015. [Link]

-

CK-12 Foundation. "Common Ion Effect on Solubility of Ionic Salts." [Link]

-

World Health Organization. "Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." [Link]

- Google Patents.

-

ResearchGate. "Degradation studies of amines and alkanolamines during sour gas treatment process." 2011. [Link]

-

SciELO. "Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat." [Link]

-

Ovid. "Kinetic versus thermodynamic solubility temptations and risks." [Link]

-

ResearchGate. "Solubility of Pharmaceuticals and Their Salts As a Function of pH." 2018. [Link]

-

U.S. National Library of Medicine. "pH-metric solubility. 3. Dissolution titration template method for solubility determination." PubMed. [Link]

-

MDPI. "Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media." 2022. [Link]

-

ResearchGate. "Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases." 2019. [Link]

-

UM Research Repository. "DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM." 2010. [Link]

-

DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." 2024. [Link]

-

Taylor & Francis Online. "Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies." 2012. [Link]

-

U.S. National Library of Medicine. "Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments." 2014. [Link]

-

YouTube. "17.6 pH Effects on Solubility | General Chemistry." 2022. [Link]

-

Royal Society of Chemistry. "Towards more accurate solubility measurements with real time monitoring: a carvedilol case study." 2021. [Link]

-

CORE. "Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API)." [Link]

-

ResearchGate. "Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat." 2014. [Link]

-

Acta Poloniae Pharmaceutica. "Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases." 2019. [Link]

-

FORCE Technology. "Emissions and formation of degradation products in amine-based carbon capture plants." [Link]

-

ADMET and DMPK. "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality." 2016. [Link]

-

Wikipedia. "Common-ion effect." [Link]

-

CDN. "POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction." 2014. [Link]

-

Scribd. "Degradation Studies of Amines - Carbon Dioxide." [Link]

-

BioAssay Systems. "Solubility Testing – Shake Flask Method." [Link]

-

Quest Journals. "Development of Validated Stability-Indicating Assay Methods- Critical Review." 2023. [Link]

-

Chromatography Forum. "Amine hydrochloride in HPLC." 2004. [Link]

-

YouTube. "Common Ion Effect on Solubility Of Ionic Salts - Equilibrium (Part 44)." 2019. [Link]

-

ResearchGate. "Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives." 2016. [Link]

-

MDPI. "A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene." 2023. [Link]

-

ChemSynthesis. "3-amino-1,3-dihydro-2H-indol-2-one." [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | C9H10N2O | CID 16394759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 11. who.int [who.int]

- 12. bioassaysys.com [bioassaysys.com]

- 13. researchgate.net [researchgate.net]

- 14. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. questjournals.org [questjournals.org]

- 17. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-Amino-1-methylindolin-2-one Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-Amino-1-methylindolin-2-one hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis.

Introduction

This compound is a substituted indolinone, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The indolinone core is a privileged structure, and its derivatives have been explored for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy.[1] Accurate structural elucidation and confirmation are paramount in the synthesis and development of such compounds. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

This guide will delve into the predicted spectroscopic data for this compound, offering insights into the rationale behind the expected spectral features. Furthermore, it provides standardized protocols for acquiring high-quality spectroscopic data for this class of molecules.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with the chemical formula C₉H₁₁ClN₂O, forms the basis for interpreting its spectroscopic data.[2][3] The key structural features include a bicyclic indolinone core, an N-methyl group, an amino group at the 3-position which will be protonated as a hydrochloride salt, and an aromatic ring. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the methine proton at the chiral center, the N-methyl protons, and the protons of the ammonium group. The chemical shifts (δ) are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (H4-H7) | 7.0 - 7.8 | Multiplet (m) | 4H | The exact shifts and coupling patterns will depend on the substitution pattern of the aromatic ring. |

| Methine (H3) | 4.5 - 5.0 | Singlet (s) or Broad Singlet | 1H | The proton at the stereocenter C3. Its multiplicity might be a singlet due to the absence of adjacent protons, or it could be broadened by interaction with the quadrupolar nitrogen atom. |

| N-Methyl (CH₃) | 3.0 - 3.5 | Singlet (s) | 3H | The methyl group attached to the nitrogen of the indolinone ring. |

| Ammonium (NH₃⁺) | 8.0 - 9.0 | Broad Singlet (br s) | 3H | The protons of the ammonium group, which are expected to be downfield due to the positive charge. The signal is often broad due to rapid exchange with any trace water and quadrupolar broadening. |

Causality of Chemical Shifts:

-

Aromatic Protons: These protons are deshielded due to the ring current effect of the benzene ring, hence their downfield chemical shifts.

-

Methine Proton (H3): This proton is adjacent to an electron-withdrawing carbonyl group and a positively charged ammonium group, leading to a significant downfield shift.

-

N-Methyl Protons: The methyl group is attached to a nitrogen atom within an amide-like system, resulting in a chemical shift that is further downfield than a typical amine N-methyl group.

-

Ammonium Protons: The positive charge on the nitrogen atom strongly deshields the attached protons, causing them to resonate at a very low field.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C2) | 170 - 180 | The carbonyl carbon of the lactam is expected in this region. |

| Aromatic (C4-C7) | 110 - 145 | Six distinct signals are expected for the aromatic carbons, with the quaternary carbons appearing in the more downfield region of this range. |

| Methine (C3) | 55 - 65 | The carbon of the stereocenter, shifted downfield by the adjacent nitrogen and carbonyl group. |

| N-Methyl (CH₃) | 25 - 35 | The carbon of the N-methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the ammonium group, and the aromatic ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3000 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Lactam) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium |

Interpretation of Key Bands:

-

N-H Stretch: The broad and strong absorption in the 3000-3300 cm⁻¹ region is a characteristic feature of the stretching vibrations of the N-H bonds in the ammonium cation (NH₃⁺).

-

C=O Stretch: A strong absorption band in the 1680-1720 cm⁻¹ range is indicative of the carbonyl group of the five-membered lactam ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) would be a suitable technique. The spectrum would show the molecular ion of the free base after the loss of HCl.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ (of free base) | 163.08 | This would be the most prominent ion, corresponding to the protonated molecule of 3-Amino-1-methylindolin-2-one. The molecular weight of the free base (C₉H₁₀N₂O) is 162.19 g/mol . |

| Fragmentation Ions | Various | Fragmentation would likely involve the loss of small molecules such as CO, and cleavage of the indolinone ring. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols represent best practices in the field and are designed to yield high-quality, reproducible data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the compound and the acidic proton of the ammonium group is often observable.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Methodology:

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

To obtain fragmentation information, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the free base.

-

Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural insights.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the correlation between the molecular structure and the expected spectral features, researchers can effectively characterize this compound and its analogs. The provided experimental protocols offer a standardized approach to acquiring high-quality data, ensuring the integrity and reproducibility of scientific findings in the field of drug discovery and development. The principles and methodologies outlined herein serve as a valuable resource for scientists working with substituted indolinones and other complex organic molecules.

References

-

PubChem. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. [Link]

-

MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]

-

ChemSynthesis. 3-amino-1,3-dihydro-2H-indol-2-one. [Link]

-

ChemSynthesis. 3-amino-1-hydroxy-1,3-dihydro-2H-indol-2-one. [Link]

-

Lead Sciences. This compound. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 3‐methylindoline‐2‐ones and 3‐(hydroxymethyl). [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. [Link]

Sources

A Technical Guide to 3-Amino-1-methylindolin-2-one Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolin-2-one Scaffold and the Potential of 3-Amino Substitution

The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its rigid bicyclic structure provides a versatile template for the spatial presentation of functional groups, enabling interaction with a wide array of biological targets. Notably, derivatives of this scaffold have culminated in clinically approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.

This technical guide focuses on a specific, yet crucial, building block within this chemical family: 3-Amino-1-methylindolin-2-one hydrochloride (CAS No: 161851-25-8). The introduction of an amino group at the C3 position of the N-methylated indolinone core creates a chiral center and provides a key nucleophilic handle for further chemical elaboration. This makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery where the exploration of chemical space around a core scaffold is paramount.

The 3-aminoindolic motif is found in numerous natural and synthetic compounds demonstrating a wide range of biological activities.[1] However, unprotected 3-aminoindoles are known for their instability, being sensitive to light and air, which can lead to oxidative dimerization.[1] The hydrochloride salt form of 3-Amino-1-methylindolin-2-one enhances its stability and improves its handling characteristics, making it a more reliable reagent for synthetic applications.

This guide will provide a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 161851-25-8 | |

| Molecular Formula | C₉H₁₁ClN₂O | |

| Molecular Weight | 198.65 g/mol | |

| IUPAC Name | 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one;hydrochloride | |

| Synonyms | 3-Amino-1-methyl-2-indolinone hydrochloride, 1-methyl-3-aminooxindole hydrochloride | |

| Storage | Inert atmosphere, Room Temperature | |

| Purity (Typical) | ≥95% |

Synthesis and Purification: A Putative Approach

Conceptual Synthetic Pathway

The proposed synthesis involves a two-step process starting from 1-methylisatin, proceeding through a 3-oxime intermediate, followed by reduction to the desired 3-amino group and subsequent salt formation.

Caption: Putative synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Putative)

Step 1: Synthesis of 1-Methyl-3-(hydroxyimino)indolin-2-one (Oxime Intermediate)

-

To a solution of 1-methylisatin (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the crude oxime.

-

Recrystallization from ethanol can be performed for further purification if necessary.

-

Causality: The reaction of the C3-ketone of isatin with hydroxylamine forms the corresponding oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, facilitating the condensation reaction.

Step 2: Reduction of the Oxime to 3-Amino-1-methylindolin-2-one

-

Dissolve the 1-methyl-3-(hydroxyimino)indolin-2-one (1 equivalent) in a suitable solvent such as acetic acid or ethanol.

-

For catalytic hydrogenation, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the uptake of hydrogen ceases.

-

Alternatively, for chemical reduction, add activated zinc dust (5-10 equivalents) portion-wise to the solution in acetic acid at a controlled temperature (e.g., 0-25 °C).

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst (for hydrogenation) or the excess zinc (for chemical reduction).

-

Evaporate the solvent under reduced pressure to obtain the crude 3-Amino-1-methylindolin-2-one free base.

-

Causality: The oxime functional group is readily reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method, while zinc in acetic acid offers a classic and often high-yielding alternative. The choice of method may depend on available equipment and desired scale.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 3-Amino-1-methylindolin-2-one in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Filter the solid, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.

-

Causality: The basic amino group reacts with hydrochloric acid in an acid-base reaction to form the ammonium salt. The hydrochloride salt is generally less soluble in non-polar organic solvents, facilitating its isolation by precipitation.

Analytical Characterization

As specific experimental spectra for this compound are not publicly available, this section outlines the expected analytical data based on its structure and data from closely related compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the N-methyl group (around 3.0-3.5 ppm), a multiplet for the aromatic protons (in the range of 7.0-7.8 ppm), and a singlet for the methine proton at the C3 position. The protons of the amino group may appear as a broad singlet.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would display signals for the N-methyl carbon, the aromatic carbons, the carbonyl carbon (typically downfield), and the methine carbon at the C3 position.

-

IR (Infrared) Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the primary amine, C=O stretching for the amide carbonyl group, and C-H stretching for the aromatic and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₉H₁₀N₂O) at m/z 162.08. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of potential therapeutic agents. The primary amino group at the C3 position serves as a key point for diversification.

Caption: Key derivatization reactions of the 3-amino group for library synthesis.

1. Synthesis of Kinase Inhibitors: The indolin-2-one scaffold is a well-established core for tyrosine kinase inhibitors. The 3-amino group can be used to introduce various side chains that can interact with the ATP-binding pocket of kinases. For example, acylation or sulfonylation of the amino group can lead to the formation of amides and sulfonamides that can form crucial hydrogen bonds within the target protein.

2. Development of Anti-inflammatory Agents: Derivatives of 3-substituted-indolin-2-one have been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-6.[2] The 3-amino group of the title compound provides a convenient starting point for the synthesis of libraries of analogues to explore structure-activity relationships (SAR) for anti-inflammatory activity.

3. As a Scaffold for Novel Heterocyclic Systems: The vicinal amino and carbonyl groups in 3-Amino-1-methylindolin-2-one can participate in cyclization reactions to form more complex fused heterocyclic systems. This opens up possibilities for the discovery of novel chemical entities with unique pharmacological profiles.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its stable salt form and the reactive 3-amino group make it an ideal starting material for the synthesis of diverse libraries of compounds targeting a range of therapeutic areas, including oncology and inflammation. While detailed public data on its synthesis and characterization are sparse, its potential can be extrapolated from the extensive research on the indolin-2-one scaffold. Future work in publishing detailed synthetic protocols and biological screening data for derivatives of this compound will undoubtedly accelerate its application in the development of next-generation therapeutics.

References

-

Lead Sciences. This compound. [Link]

-

PubChem. 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. [Link]

-

Antipin, D. B., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3763. [Link]

- Kappe, T., & Korb, W. (1985). Preparation of N-amino compounds.

-

Lee, J. Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(11), 3169. [Link]

Sources

A Technical Guide to the Synthesis, Properties, and Applications of 3-Amino-1-methylindolin-2-one and its Congeners

Abstract: The 3-aminooxindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and natural products. This technical guide provides a comprehensive overview of 3-Amino-1-methylindolin-2-one, a representative member of this class, situated within the broader context of its chemical family. We delve into the historical development, synthetic strategies, physicochemical properties, and the burgeoning applications of these compounds in medicinal chemistry and drug discovery. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore this important class of molecules.

Introduction and Historical Context

The indolin-2-one, or oxindole, ring system is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1] The introduction of an amino group at the C3 position creates a chiral center, opening a gateway to a diverse chemical space with significant therapeutic potential. Molecules incorporating the 3-aminooxindole core have demonstrated a wide range of biological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[2][3][4]

The specific compound, 3-Amino-1-methylindolin-2-one, serves as a fundamental building block within this class. Its history is intertwined with the broader evolution of indole and oxindole chemistry, which began with Adolf von Baeyer's work on the indigo dye in the 19th century.[5] While early synthetic efforts were challenging due to the instability of the free amino group, modern synthetic organic chemistry has unlocked numerous pathways to access these valuable structures, including highly enantioselective methods.[2][6][7]

The significance of this structural class is underscored by its presence in therapeutic agents like AG-041R, a gastrin/CCK-B receptor agonist, and its role as a key pharmacophore in the development of inhibitors for various enzymes, including receptor tyrosine kinases (RTKs) and HIV-1 Tat-mediated transcription.[1][2][3]

Synthesis and Chemical Logic

The synthesis of 3-amino-1-methylindolin-2-one and its analogs relies on the strategic functionalization of the C3 position of the corresponding 1-methyloxindole or the reductive transformation of N-methylisatin derivatives.

Key Synthetic Precursor: N-Methylisatin

The primary starting material for many synthetic routes is N-methylisatin (1-methylindole-2,3-dione). Isatins themselves are accessible through several classic named reactions, most notably the Sandmeyer synthesis, which involves the condensation of an aniline with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization.[8][9]

Synthesis via Reductive Amination of N-Methylisatin

A direct and common approach to synthesize 3-amino-1-methylindolin-2-one is the reductive amination of N-methylisatin. This method involves the formation of an intermediate imine or oxime at the C3 position, which is subsequently reduced to the primary amine.

Protocol 1: Synthesis via Oxime Intermediate

A related structure, 3-(Hydroxyimino)-1-methylindolin-2-one, can be synthesized through a condensation reaction between N-methylisatin and hydroxylamine.[10] Subsequent reduction of this oxime intermediate yields the desired 3-amino product.

-

Step 1: Oxime Formation. N-methylisatin is dissolved in a suitable solvent like ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added. The mixture is stirred, often with gentle heating, to form 3-(hydroxyimino)-1-methylindolin-2-one.[10]

-

Step 2: Reduction. The isolated oxime is then subjected to reduction. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reducing agents like sodium dithionite or tin(II) chloride in acidic media. The choice of reagent is critical to selectively reduce the oxime without affecting the C2-carbonyl group.

Asymmetric Synthesis of 3-Aminooxindoles

The C3 position of 3-aminooxindoles is a stereocenter, and the development of enantioselective synthetic methods is crucial for pharmaceutical applications. Catalytic asymmetric amination of 3-substituted oxindoles using azodicarboxylates is a powerful strategy.[2][7] This reaction is often promoted by chiral metal complexes, such as those involving Nickel, which can achieve high yields and excellent enantioselectivity (ee).[2]

The logic behind using a chiral catalyst is to create a chiral environment around the reactants. The catalyst binds to the oxindole substrate, forming a complex that blocks one face of the molecule. The incoming aminating agent (azodicarboxylate) is then directed to the unblocked face, resulting in the preferential formation of one enantiomer. Interestingly, the specific structure of the catalyst, such as using a bimetallic versus a monometallic complex, can even reverse the enantiofacial selectivity, allowing for the controlled synthesis of either the (R) or (S) product.[2][7]

Physicochemical and Spectroscopic Data

The compound 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one has the following computed properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | PubChem[11] |

| Molecular Weight | 162.19 g/mol | PubChem[11] |

| Exact Mass | 162.079312947 Da | PubChem[11] |

| H-Bond Donor Count | 1 | PubChem[11] |

| H-Bond Acceptor Count | 2 | PubChem[11] |

| Rotatable Bond Count | 1 | PubChem[11] |

Characterization of this molecule would typically involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminooxindole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.

Anticancer Agents

Many indolin-2-one derivatives are potent inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial mediators of cell signaling pathways involved in tumor growth and angiogenesis.[1] The blockbuster drug Sunitinib (Sutent®), for example, features a related 3-substituted indolin-2-one core and functions by inhibiting multiple RTKs like VEGFR and PDGFR.[1][12] The 3-amino group of the core scaffold provides a key vector for modification, allowing chemists to append various side chains to optimize binding affinity, selectivity, and pharmacokinetic properties.[1]

Antiviral Activity

Derivatives of the closely related oxindole core have been investigated as inhibitors of various viral targets.[3] Notably, 3-oxindole derivatives have been identified as small molecule inhibitors of HIV-1, specifically targeting the Tat-mediated viral transcription process.[3] The structural similarity of the 3-aminooxindole core to the indole scaffold, which is found in potent HIV reverse transcriptase (RTase) inhibitors, suggests its potential as a starting point for the development of new anti-HIV agents.[3]

Other Therapeutic Areas

The versatility of the 3-aminooxindole scaffold extends to other therapeutic areas. The core has been incorporated into molecules with anti-inflammatory, analgesic, and antimicrobial properties.[4][13] The ability to readily modify the core at the N1, C3-amino, and aromatic ring positions allows for the fine-tuning of its pharmacological profile to target a diverse range of biological systems.

Conclusion

3-Amino-1-methylindolin-2-one, while a specific entity, is emblematic of the broader class of 3-aminooxindoles—a scaffold of profound importance in contemporary drug discovery. Its synthesis, rooted in the rich history of isatin and indole chemistry, has evolved to include sophisticated asymmetric methods that provide access to stereochemically pure compounds. The demonstrated utility of this core in targeting key biological pathways, particularly in oncology and virology, ensures that it will remain a fertile ground for the development of novel therapeutics. This guide serves as a foundational resource, providing both the theoretical underpinnings and practical starting points for researchers dedicated to harnessing the potential of this remarkable molecular architecture.

References

-

Jadhav, G. R., Shaikh, M. U., & Gill, C. H. (2012). Tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145. [Link]

-

Krasavin, M., Vedekhina, T., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698. [Link]

-

Zveaghintseva, M. M. (2021). NEW SYNTHESIS OF (Z)-3-(1-AMINO-2-OXO- 2-PHENYLETHYLIDENE)INDOLIN-2-ONE. ResearchGate. [Link]

-

Al-khuzaie, M. G. A., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 106-117. [Link]

-

Kilic-Kurt, Z., Bakar, F., & Ölgen, S. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1052. [Link]

-

Mei, G.-J., & Shi, F. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1034–1063. [Link]

-

Singh, P., et al. (2020). Synthesis of 3‐methylindoline‐2‐ones and 3‐(hydroxymethyl)‐3‐methyl‐indolin‐2‐ones through classical and reductive aldol reactions. ResearchGate. [Link]

-

Shibasaki, M., et al. (2010). Catalytic Asymmetric Synthesis of 3-Aminooxindoles: Enantiofacial Selectivity Switch in Bimetallic vs Monometallic Schiff Base Catalysis. Journal of the American Chemical Society, 132(4), 1162-1163. [Link]

-

Shibasaki, M., et al. (2010). Catalytic Asymmetric Synthesis of 3-Aminooxindoles: Enantiofacial Selectivity Switch in Bimetallic vs Monometallic Schiff Base C. American Chemical Society. [Link]

-

Vanwalleghem, A., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 536–544. [Link]

-

Ranu, B. C., et al. (2013). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Organic & Biomolecular Chemistry, 11(38), 6547–6554. [Link]

-

Wikipedia contributors. (2023). Isatin. Wikipedia. [Link]

-

Carreño, M. C., et al. (2014). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry, 12(4), 629-639. [Link]

-

Reddy, V. U., et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega, 3(12), 18561–18573. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. (n.d.). Isatin synthesis. Organic Chemistry Portal. [Link]

-

Hamel, E., et al. (2010). Synthesis and Biological Evaluation of 1-Methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles as a New Class of Antimitotic Agents and Tubulin Inhibitors. Journal of Medicinal Chemistry, 53(14), 5243-5255. [Link]

-

Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current Pharmaceutical Design, 18(12), 1604-1632. [Link]

-

Shan, J., et al. (2016). Organocatalytic Asymmetric Mannich Reaction of 3-Hydroxyoxindoles/3-Aminooxindoles with in Situ Generated N-Boc-Protected Aldimines for the Synthesis of Vicinal Oxindole–Diamines/Amino Alcohols. The Journal of Organic Chemistry, 81(13), 5270–5277. [Link]

-

Kim, J., et al. (2022). Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. Molecules, 27(15), 5005. [Link]

-

Sun, L., et al. (2012). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 17(9), 10796–10808. [Link]

-